molecular formula C11H15N3S2 B8715491 5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine

5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine

Cat. No.: B8715491
M. Wt: 253.4 g/mol
InChI Key: JISJKFDXGNNUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two thiazole rings, one of which is substituted with a tert-butyl group and the other with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine typically involves the formation of the thiazole rings followed by the introduction of the tert-butyl and methyl substituents. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-1,3-thiazol-4-amine
  • 4-methyl-1,3-thiazol-2-amine
  • N-(3-(5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

Uniqueness

5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine is unique due to the presence of two thiazole rings with distinct substituents. This structural feature imparts specific chemical and biological properties that differentiate it from other thiazole derivatives. The tert-butyl group enhances its lipophilicity, while the methyl group can influence its reactivity and binding affinity to molecular targets.

Properties

Molecular Formula

C11H15N3S2

Molecular Weight

253.4 g/mol

IUPAC Name

5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H15N3S2/c1-6-8(16-10(12)13-6)7-5-15-9(14-7)11(2,3)4/h5H,1-4H3,(H2,12,13)

InChI Key

JISJKFDXGNNUGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(2-amino-4-methyl-thiazol-5-yl)-2-bromo-ethanone (7.0 g, prepared as described in WO 2006/125805), 2,2-dimethylpropanethioamide (2.25 g, prepared as described by Boys and Downs in Synthetic Communications 2006, 36, 295-298.), triethylamine (7.2 ml) and ethanol (173 ml) are heated at reflux for 3.5 hours. On cooling to room temperature the reaction mixture is filtered, the filtrate evaporated and then partitioned between aqueous NaHCO3 and CH2Cl2, extracting 3×CH2Cl2. The organic layers are dried and evaporated then triturated 4× with diethyl ether (50 ml), the diethyl ether layers combined and extracted with 1M HCl (100 ml). The HCl layer is then washed 3× diethyl ether, basified with aqueous NaOH and extracted 4× diethyl ether and 2×CH2Cl2. The organic layers dried over Na2SO4 and evaporated to give the title compound as a red solid. Hplc/MS (Method B) RT 1.95 minutes, M+H 253.9.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
173 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.